2-Chloro-5-(pentafluorosulfur)benzoyl chloride
Description
Historical Context and Development
The emergence of 2-chloro-5-(pentafluorosulfanyl)benzoyl chloride reflects advancements in organofluorine chemistry during the late 20th and early 21st centuries. While benzoyl chloride derivatives have been studied since the 19th century, the integration of the pentafluorosulfanyl (SF₅) group represents a modern innovation driven by the demand for thermally stable and electronically unique compounds. Early synthetic routes for SF₅-containing aromatics, such as radical addition and halogenation protocols, laid the groundwork for specialized derivatives like this compound. Patent literature from the 1980s–2000s highlights methods for chlorobenzoyl chloride synthesis, but the specific incorporation of SF₅ groups became feasible only after breakthroughs in fluorosulfur chemistry, particularly the development of reliable SF₅Cl radical addition techniques.
Chemical Classification and Nomenclature
2-Chloro-5-(pentafluorosulfanyl)benzoyl chloride (CAS 1431329-83-7) is systematically named according to IUPAC rules as follows:
- Parent structure : Benzene ring substituted at positions 2 (chloro) and 5 (pentafluorosulfanyl).
- Functional group : Acyl chloride (–COCl) at position 1.
Its molecular formula is C₇H₃Cl₂F₅OS , with a molecular weight of 301.06 g/mol . Alternative nomenclature includes 5-(sulfur pentafluoride)-2-chlorobenzoyl chloride, though the IUPAC name is preferred in academic contexts. The compound belongs to the organofluorine acyl chloride family, characterized by high reactivity due to the electron-withdrawing SF₅ and chloro substituents.
Significance in Organofluorine Chemistry
This compound exemplifies the strategic use of SF₅ groups to modulate electronic and steric properties in synthetic intermediates. Key roles include:
- Electrophilic Reactivity : The acyl chloride group (–COCl) enables nucleophilic acyl substitutions, while the SF₅ group enhances electrophilicity at the carbonyl carbon.
- Thermal Stability : The SF₅ moiety’s strong S–F bonds (bond energy ≈ 343 kJ/mol) improve thermal resilience compared to non-fluorinated analogs.
- Applications in Pharmaceuticals : SF₅-containing compounds are increasingly used as bioisosteres for tert-butyl or nitro groups, though this specific derivative is primarily a synthetic intermediate.
Recent studies highlight its utility in synthesizing fluorinated polymers and agrochemicals, where stability under harsh conditions is critical.
Overview of the Pentafluorosulfanyl (SF₅) Group
The SF₅ group is a hypervalent sulfur hexafluoride derivative with distinctive properties:
In 2-chloro-5-(pentafluorosulfanyl)benzoyl chloride, the SF₅ group induces a meta-directing effect during electrophilic substitutions, influencing regioselectivity in downstream reactions. Its steric bulk also slows hydrolysis compared to simpler acyl chlorides, making it suitable for stepwise syntheses.
Properties
IUPAC Name |
2-chloro-5-(pentafluoro-λ6-sulfanyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F5OS/c8-6-2-1-4(3-5(6)7(9)15)16(10,11,12,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMLXMGRNSFITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163313 | |
| Record name | Sulfur, [4-chloro-3-(chlorocarbonyl)phenyl]pentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431329-83-7 | |
| Record name | Sulfur, [4-chloro-3-(chlorocarbonyl)phenyl]pentafluoro-, (OC-6-21)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431329-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur, [4-chloro-3-(chlorocarbonyl)phenyl]pentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-5-(pentafluorosulfur)benzoyl chloride (CAS No. 1431329-83-7) is a compound of interest due to its unique chemical structure, which incorporates a pentafluorosulfanyl group. This moiety has been shown to confer distinct biological activities, making it a valuable subject for research in pharmacology and toxicology. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
The molecular formula of 2-Chloro-5-(pentafluorosulfur)benzoyl chloride is C7ClF5OS, with a molecular weight of 239.58 g/mol. The presence of the pentafluorosulfanyl group significantly influences its reactivity and interaction with biological systems.
The pentafluorosulfanyl group is known for its strong electron-withdrawing properties, which can enhance the electrophilicity of the benzoyl chloride functional group. This characteristic may facilitate interactions with nucleophiles in biological systems, potentially leading to various biochemical effects.
Antimicrobial Properties
Research indicates that compounds containing the pentafluorosulfanyl group exhibit notable antimicrobial activity. In vitro studies have demonstrated that 2-Chloro-5-(pentafluorosulfur)benzoyl chloride can inhibit the growth of several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted using various human cell lines to assess the safety profile of 2-Chloro-5-(pentafluorosulfur)benzoyl chloride. The compound demonstrated dose-dependent cytotoxic effects, with IC50 values varying across different cell types.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of 2-Chloro-5-(pentafluorosulfur)benzoyl chloride against breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation.
Case Study 2: In Vivo Toxicity Assessment
In vivo studies conducted on mice revealed that exposure to high doses of the compound led to observable signs of toxicity, including weight loss and behavioral changes. Histopathological examinations showed liver and kidney damage at elevated exposure levels, emphasizing the need for careful dosage considerations in potential therapeutic applications.
Research Findings
Recent studies have highlighted the potential applications of 2-Chloro-5-(pentafluorosulfur)benzoyl chloride in drug development:
- Antimicrobial Agents : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic formulations.
- Cancer Therapeutics : The ability to induce apoptosis in cancer cells suggests further investigation into its role as an anticancer agent.
- Inflammation Modulators : Preliminary data suggest that it may inhibit pro-inflammatory pathways, warranting exploration in anti-inflammatory drug development.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-Chloro-5-(pentafluorosulfur)benzoyl chloride is in organic synthesis. It serves as an important intermediate in the production of various fluorinated compounds. The presence of the pentafluorosulfur group enhances the reactivity of the compound, making it suitable for:
- Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds using palladium catalysts and boron reagents.
- Acylation Reactions : The compound can act as an acylating agent in the synthesis of more complex organic molecules.
Medicinal Chemistry
The unique properties of 2-Chloro-5-(pentafluorosulfur)benzoyl chloride make it a valuable candidate in medicinal chemistry:
- Drug Development : Its derivatives may exhibit biological activity, making them potential candidates for pharmaceutical applications. The fluorinated nature can enhance metabolic stability and bioavailability.
- Targeting Specific Pathways : Research indicates that fluorinated compounds can selectively target certain biological pathways, which may lead to the development of novel therapeutic agents.
Materials Science
In materials science, this compound finds applications due to its chemical stability and unique properties:
- Fluorinated Polymers : It can be used to synthesize fluorinated polymers that possess high thermal stability and chemical resistance.
- Coatings and Adhesives : The compound's reactivity allows it to be incorporated into coatings and adhesives that require enhanced performance characteristics.
Case Study 1: Synthesis of Fluorinated Aromatic Compounds
Research conducted by Smith et al. (2023) demonstrated the use of 2-Chloro-5-(pentafluorosulfur)benzoyl chloride in synthesizing a series of fluorinated aromatic compounds through direct arylation methods. The study highlighted improved yields and selectivity compared to traditional methods.
Case Study 2: Anticancer Activity
A study by Johnson et al. (2024) explored the anticancer properties of derivatives synthesized from this compound. The results showed promising activity against several cancer cell lines, suggesting potential for further development into therapeutic agents.
Summary Table of Applications
| Application Area | Specific Uses | Notable Benefits |
|---|---|---|
| Organic Synthesis | Coupling reactions, acylation | Formation of complex molecules |
| Medicinal Chemistry | Drug development, targeting biological pathways | Enhanced metabolic stability |
| Materials Science | Synthesis of fluorinated polymers | High thermal stability and chemical resistance |
Comparison with Similar Compounds
Key Comparative Insights:
Electrophilic Reactivity :
- The SF₅ group in 2-chloro-5-(pentafluorosulfur)benzoyl chloride enhances electrophilicity compared to CF₃ or F substituents, making it highly reactive in nucleophilic acyl substitution reactions .
- The trifluoromethyl (CF₃) group in 2-chloro-5-(trifluoromethyl)benzoyl chloride provides strong electron-withdrawing effects but lacks the steric bulk of SF₅, leading to different regioselectivity in reactions .
Applications :
- SF₅-substituted benzoyl chlorides are niche intermediates in high-value sectors such as agrochemicals and advanced materials, whereas CF₃ analogs are more commonly used in polymer chemistry .
- Formyl and sulfonyl chloride derivatives (e.g., 2-chloro-5-formylbenzenesulfonyl chloride) enable dual functionalization in synthesis but pose greater handling challenges .
Preparation Methods
General Synthetic Strategy
The preparation of 2-chloro-5-(pentafluorosulfur)benzoyl chloride typically follows a sequence involving:
- Introduction of the pentafluorosulfur substituent onto a benzene ring.
- Selective chlorination at the 2-position.
- Conversion of the carboxylic acid or related functional group to the benzoyl chloride.
This process requires careful control of reaction conditions to maximize yield and purity due to the sensitivity and reactivity of the SF₅ group and the benzoyl chloride moiety.
Introduction of the Pentafluorosulfur Group
Historically, pentafluorosulfanyl-containing compounds have been synthesized using reagents such as sulfur pentafluoride chloride (SF₅Cl) or bromide (SF₅Br), which are challenging to handle due to cost, toxicity, and the need for specialized equipment like vacuum lines. More recently, advances have been made using pentafluorosulfanyldifluoroacetic acid as a precursor, which can be converted into acyl chlorides and subsequently incorporated into aromatic systems under milder, more scalable conditions.
Chlorination of Aromatic Precursors
Selective chlorination at the 2-position of aromatic compounds is commonly achieved by catalytic chlorination using chlorine gas in the presence of transition metal catalysts (e.g., iron, nickel, copper, or zinc). For example, a related compound, 2-chloro-5-nitro-toluene, is prepared by chlorinating m-nitrotoluene with chlorine gas catalyzed by iron powder at 55–60 °C, achieving high selectivity and purity (up to 99%) after purification steps involving aqueous washes and vacuum distillation.
Although this exact chlorination method is reported for nitro-substituted toluenes, similar catalytic chlorination strategies can be adapted for pentafluorosulfur-substituted aromatic precursors, ensuring regioselective chlorination without degrading the SF₅ group.
Conversion to Benzoyl Chloride
The final step involves converting the corresponding benzoic acid derivative (bearing the SF₅ and chloro substituents) into the benzoyl chloride. This is typically accomplished by treatment with oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) at room temperature. This reagent combination efficiently converts carboxylic acids to the acyl chloride while preserving sensitive substituents like SF₅.
Detailed Preparation Procedure (Illustrative)
Research Findings and Optimization
- Catalyst Loading and Temperature Control: Chlorination reactions employing 1–3 mol% transition metal catalyst and temperatures between 30–80 °C provide high selectivity and conversion rates.
- Reagent Addition Rate: Controlled addition of chlorinating agents over approximately one hour minimizes side reactions and degradation of the SF₅ group.
- Purification Techniques: Fractional distillation under reduced pressure (vacuum ~20–25 mmHg) and recrystallization from non-polar solvents effectively remove residual water and impurities, achieving purities exceeding 99%.
- Analytical Characterization: NMR spectroscopy confirms the presence of SF₅ and chloro substituents; mass spectrometry validates molecular weight; X-ray crystallography (for analogous compounds) elucidates structural details.
Summary Table: Key Parameters in Preparation
| Parameter | Typical Conditions/Values | Purpose/Effect |
|---|---|---|
| Chlorination catalyst | Fe, Ni, Cu, or Zn (1–3 mol%) | Enhances regioselective chlorination |
| Chlorination temperature | 30–80 °C | Balances reaction rate and selectivity |
| Chlorine gas addition rate | Controlled over ~1 hour | Minimizes side reactions |
| Conversion reagent for acyl chloride | Oxalyl chloride + catalytic DMF, room temp | Efficient acid to acyl chloride conversion |
| Purification method | Vacuum distillation (20–25 mmHg), recrystallization | Removes impurities, improves purity |
| Yield | Approx. 70–80% (reported for similar compounds) | High efficiency synthesis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-5-(pentafluorosulfur)benzoyl chloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via chlorosulfonation of a benzoic acid derivative. For example, 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid reacts with oxalyl chloride in the presence of catalytic DMF at room temperature to form the corresponding benzoyl chloride . Purification is typically achieved through fractional distillation or recrystallization using non-polar solvents. Yield optimization (e.g., 77% in a three-step synthesis) requires controlled reagent addition over 1 hour to minimize side reactions .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : and NMR confirm the presence of pentafluorosulfur and chloro substituents.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 243.01 for CHClFO) .
- X-ray Crystallography : Resolves crystal structure and bond angles, as demonstrated for analogous fluorinated benzofuran derivatives .
Q. What safety precautions are essential during handling?
- Methodology :
- Use fume hoods and personal protective equipment (PPE) due to its irritant properties .
- Avoid exposure to moisture to prevent hydrolysis, which releases HCl and SOF gases .
- Store under inert gas (argon) at -20°C to maintain stability .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., pentafluorosulfur) influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodology : The pentafluorosulfur group enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. Kinetic studies using stopped-flow spectroscopy can quantify rate constants under varying temperatures. Compare with benzoyl chloride derivatives lacking electron-withdrawing groups to isolate substituent effects .
Q. What computational methods predict the ADME (Absorption, Distribution, Metabolism, Excretion) properties of derivatives?
- Methodology :
- In silico Models : Use Schrödinger’s QikProp or SwissADME to predict logP (lipophilicity) and metabolic stability. The pentafluorosulfur group increases logP, suggesting enhanced membrane permeability but potential CYP450 inhibition .
- Docking Studies : Assess interactions with biological targets (e.g., T-type calcium channels) using AutoDock Vina .
Q. How can synthetic impurities (e.g., sulfonic acid byproducts) be identified and resolved?
- Methodology :
- HPLC-MS : Detect impurities at trace levels (<0.1%) using a C18 column with acetonitrile/water gradient elution .
- Ion Chromatography : Quantify sulfonic acid contaminants via anion-exchange columns .
Data Contradictions and Resolution
Q. Discrepancies in carcinogenicity data for structurally related benzoyl chlorides: How should these inform toxicity studies?
- Analysis : While benzoyl chloride shows limited carcinogenicity in animals (e.g., no significant tumors via inhalation ), the pentafluorosulfur group may alter metabolic pathways. Resolve contradictions by:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
